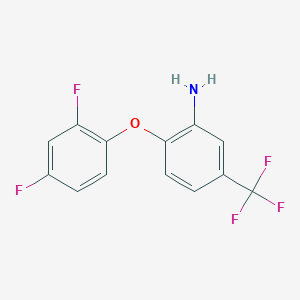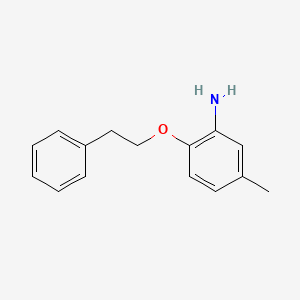
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Ionic Liquids and Phase Behavior
Ionic Liquids and Phase Behavior : Research has delved into the phase behavior of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, in combination with various solutes including polar and non-polar aromatic compounds like aniline. It was observed that the choice of anion, bistriflamide or triflate, significantly impacts the solvent abilities of the ionic liquids, particularly influencing the solubility of aromatic compounds. This knowledge opens pathways for using mixed ionic liquid solvents and solutions as tuneable solvents for aromatic solutes, having potential applications in the separation of these molecules from their aqueous solutions or extraction from original matrices (Visak et al., 2014).
Synthesis and Cyclocondensation Reactions
Synthesis and Cyclocondensation Reactions : The synthesis of 2-(azolyl)anilines, which are structurally related to 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, has been extensively studied. These compounds have shown effectiveness as 1,5-nucleophiles in cyclocondensation reactions, besides displaying notable biological activity. This highlights the synthetic versatility and potential biological relevance of related aniline derivatives (Antypenko et al., 2017).
Stability and Degradation Studies
Degradation Studies of Analogous Compounds : Nitisinone, bearing structural similarity to 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, has been studied for its stability and degradation pathways. Understanding the stability of such compounds in varying conditions and identifying their degradation products is crucial for comprehending their environmental impact and potential risks or benefits in various applications (Barchańska et al., 2019).
Applications in Organic Synthesis
Use in Organic Synthesis : The review on CF bond activation in aliphatic fluorides offers insights into new methodologies for the synthesis of fluorinated building blocks, as well as versatile non-fluorinated products. This area of study is relevant for compounds like 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, as it opens avenues for creating new molecules and understanding the reaction mechanisms and potential applications of such compounds (Shen et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBTUZDDDBCJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


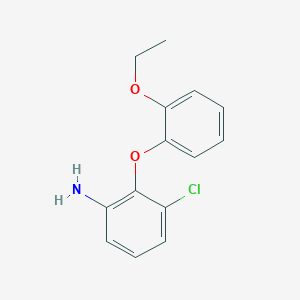

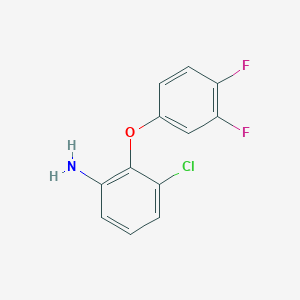
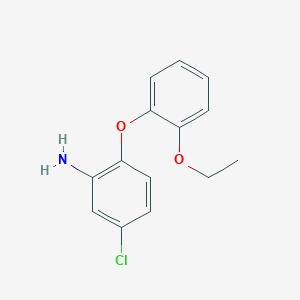

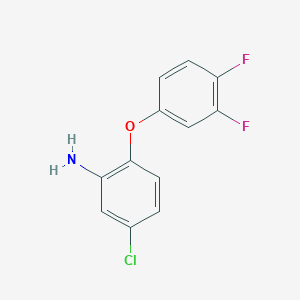
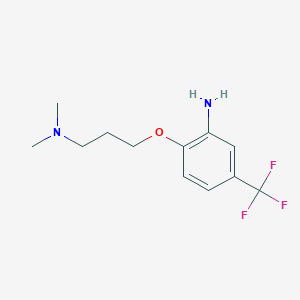


![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
